



Crystal Structure of Pigment Red 48:4: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pigment Red 48:4	
Cat. No.:	B1170613	Get Quote

An In-depth Guide for Researchers and Scientists

Pigment Red 48:4 (PR 48:4) is a manganese-laked monoazo pigment widely utilized in printing inks, coatings, and plastics for its vibrant bluish-red hue and good fastness properties.[1] Despite its commercial significance, a complete elucidation of its crystal structure has remained elusive. This technical guide provides a comprehensive summary of the known structural information for Pigment Red 48:4, details the analytical techniques employed for its characterization, and presents a case study of the closely related and structurally defined Pigment Red 48:2.

Introduction to Pigment Red 48:4

Pigment Red 48 is a family of metal salts of a monoazo dye. The core structure is formed by the coupling of diazotized 2-amino-4-chloro-5-methylbenzenesulfonic acid with 3-hydroxy-2-naphthoic acid.[2] The specific metal cation determines the variant, with Pigment Red 48:4 being the manganese salt.[2][3] Research indicates that at least two crystalline phases of the manganese salt exist, but the quality of the X-ray powder diffraction (XRPD) patterns obtained from these phases has so far been insufficient to allow for a complete crystal structure determination.[4]

Like other β -naphthol derived azo pigments, Pigment Red 48:4 is understood to exist predominantly in the more stable hydrazone tautomeric form in the solid state.[2][4] This is a critical feature, as the tautomeric form influences the pigment's color, stability, and lightfastness.



Chemical and Known Structural Data of Pigment Red 48:4

While detailed crystallographic data is not available, the fundamental chemical properties of Pigment Red 48:4 are well-established.

Property	Value
C.I. Name	Pigment Red 48:4
C.I. Number	15865:4
CAS Number	5280-66-0
Chemical Formula	C18H11ClMnN2O6S
Molecular Weight	473.75 g/mol
Chemical Class	Monoazo Lake
Metal Salt	Manganese

Case Study: Crystal Structure of Pigment Red 48:2

To illustrate the crystallographic analysis of this pigment family, the well-characterized calcium salt, Pigment Red 48:2 (PR 48:2), serves as an excellent proxy. Its crystal structure has been successfully solved from XRPD data for both a monohydrate (α -phase) and an anhydrate (β -phase) form.[4]

The crystal structures of both phases are organized in a double-layer arrangement. A non-polar layer contains the phenyl and naphthalene groups, while a polar/ionic layer comprises the calcium ions, water molecules (in the monohydrate), and the sulfonate, carboxylate, and carbonyl functional groups.[4]

Table of Crystallographic Data for Pigment Red 48:2



Parameter	α-Phase (Monohydrate)	β-Phase (Anhydrate)
Chemical Formula	Ca[C18H11CIN2O6S]·H2O	Ca[C18H11CIN2O6S]
Crystal System	Monoclinic	Monoclinic
Space Group	P21/c	Not specified
Coordination (Ca ²⁺)	8	7

Note: Detailed unit cell parameters (a, b, c, β , V) for the β -phase are not explicitly provided in the search results.

Experimental Protocols

The characterization of pigments like PR 48:4 relies on a combination of analytical techniques to determine both the arrangement of atoms in the crystal lattice and the molecule's tautomeric state.

X-ray Powder Diffraction (XRPD) for Crystal Structure Determination

XRPD is the principal technique for determining the crystal structure of powdered materials.[2] It provides information on unit cell dimensions, space group symmetry, and molecular packing. [2]

Generalized Protocol:

- Sample Preparation: The dry pigment powder is gently ground in an agate mortar to ensure a random orientation of crystallites. The powder is then back-loaded into a sample holder to minimize preferred orientation effects.[5]
- Data Acquisition: The sample is placed in a powder diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.[5] The sample holder is rotated while a detector records the intensity of the diffracted X-rays over a range of 2θ angles (typically 5° to 80°).[5][6]



• Data Analysis (Rietveld Refinement): The resulting diffraction pattern is analyzed. The crystal structure is solved and refined using the Rietveld method, where a calculated diffraction pattern based on a structural model is fitted to the experimental data. The model is adjusted (refining atomic positions, lattice parameters, etc.) to achieve the best possible fit.

Solid-State NMR (ssNMR) for Tautomerism Determination

Solid-state NMR spectroscopy is crucial for determining the tautomeric state (azo vs. hydrazone) of the pigment in its solid form.[2] ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a particularly powerful technique for this purpose.[4]

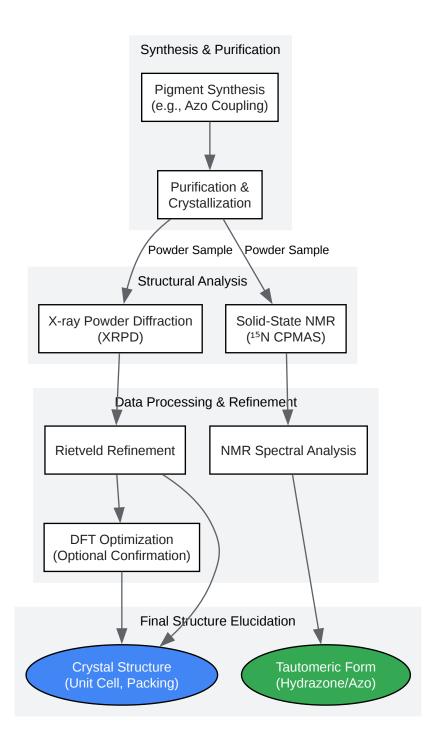
Generalized Protocol:

- Sample Preparation: The dry pigment powder is packed into a zirconia rotor.
- Data Acquisition: The rotor is placed in the NMR spectrometer and spun at high speed at a specific "magic angle" (54.74°) relative to the main magnetic field.[7] This spinning averages out anisotropic interactions that would otherwise broaden the spectral lines.[7] A pulse sequence, such as CPMAS, is used to transfer magnetization from abundant protons to the rare ¹⁵N nuclei, enhancing the signal.
- Data Analysis: The resulting ¹⁵N chemical shifts are analyzed. The distinct chemical environments of the nitrogen atoms in the azo (-N=N-) versus the hydrazone (-NH-N=C<) form produce characteristic and distinguishable peaks in the NMR spectrum, allowing for an unambiguous determination of the tautomeric state.[8]

Generalized Workflow for Pigment Structure Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of an organic pigment's crystal structure.





Click to download full resolution via product page

Generalized workflow for organic pigment crystal structure analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Pigment Red 48:4 SY Chemical Co., Ltd. [sypigment.com]
- 2. Pigment red 48 | 3564-21-4 | Benchchem [benchchem.com]
- 3. union-pigment.com [union-pigment.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. X-ray powder diffraction investigation of green earth pigments | Powder Diffraction |
 Cambridge Core [cambridge.org]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. Nmr spectroscopy for solids | Bruker [bruker.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal Structure of Pigment Red 48:4: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170613#crystal-structure-analysis-of-pigment-red-48-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com